(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate
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Overview
Description
(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate typically involves a multi-step process:
Formation of the acrylamide intermediate: This step involves the reaction of thiophene-3-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.
Coupling with piperidine: The acrylamide intermediate is then coupled with piperidine-1-carboxylate under conditions that promote the formation of the desired product. This often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
Phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Phenyl 4-((3-(pyridin-3-yl)acrylamido)methyl)piperidine-1-carboxylate: Contains a pyridine ring, which can alter its binding affinity to biological targets.
Uniqueness
The presence of the (E)-configuration and the thiophene moiety in (E)-phenyl 4-((3-(thiophen-3-yl)acrylamido)methyl)piperidine-1-carboxylate imparts unique electronic and steric properties, making it distinct from its analogs. These features can enhance its reactivity and specificity in various applications.
Properties
IUPAC Name |
phenyl 4-[[[(E)-3-thiophen-3-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-19(7-6-17-10-13-26-15-17)21-14-16-8-11-22(12-9-16)20(24)25-18-4-2-1-3-5-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,21,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCWNUBRBRJYND-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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